Chemical structure and properties of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid
Chemical structure and properties of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes foundational information, predicted properties, and insights from structurally related compounds to offer a thorough understanding of its chemical nature and potential applications.
Chemical Identity and Structure
3-(2,6-Difluoro-3-methylphenyl)propanoic acid is a substituted aromatic carboxylic acid. The core structure consists of a propanoic acid moiety attached to a 2,6-difluoro-3-methylphenyl ring. This substitution pattern, particularly the presence of fluorine atoms, is of significant interest in drug design as it can modulate physicochemical properties such as lipophilicity and metabolic stability.
Key Identifiers:
| Identifier | Value |
| Molecular Formula | C₁₀H₁₀F₂O₂[1] |
| IUPAC Name | 3-(2,6-difluoro-3-methylphenyl)propanoic acid |
| SMILES | CC1=C(C(=C(C=C1)F)CCC(=O)O)F[1] |
| InChI | InChI=1S/C10H10F2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2,4H,3,5H2,1H3,(H,13,14)[1] |
| InChIKey | WEBCDEOYTIIOEL-UHFFFAOYSA-N[1] |
The chemical structure of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid is depicted below:
Caption: 2D structure of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid.
Physicochemical Properties (Predicted and Inferred)
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Molecular Weight | 200.17 g/mol | Calculated |
| Monoisotopic Mass | 200.06488 Da | PubChem[1] |
| XlogP | 2.2 | PubChem[1] |
The predicted XlogP value of 2.2 suggests that the compound has moderate lipophilicity, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. The fluorine substitutions are expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated analog, which would influence its ionization state at physiological pH.
Synthesis and Characterization
While a specific, documented synthesis for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid has not been identified in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry methodologies for analogous phenylpropanoic acids.
Proposed Retrosynthetic Analysis and Synthesis Workflow
A logical approach to the synthesis would involve the construction of the carbon-carbon bond between the aromatic ring and the propanoic acid side chain. A common strategy is the Heck reaction or a Suzuki coupling followed by reduction and hydrolysis. An alternative, more direct approach could involve the reaction of a suitable organometallic reagent derived from 2,6-difluoro-3-methylbromobenzene with a three-carbon synthon.
A potential synthetic pathway is outlined below:
Caption: Proposed synthesis workflow for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid.
Experimental Protocol: A General Method for the Synthesis of Phenylpropanoic Acids
The following is a generalized protocol inspired by the synthesis of related phenylpropanoic acids[2]. This would require optimization for the specific target molecule.
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Formation of the Organometallic Reagent: To a solution of 2,6-difluoro-3-methylbromobenzene in anhydrous diethyl ether under an inert atmosphere (e.g., argon) at -78 °C, a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the lithiated species.
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Reaction with Ethylene Oxide: Ethylene oxide is then bubbled through the solution at -78 °C. The reaction is allowed to warm to room temperature and stirred overnight.
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Work-up and Isolation of the Alcohol: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3-(2,6-difluoro-3-methylphenyl)ethanol.
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Oxidation to the Carboxylic Acid: The crude alcohol is dissolved in acetone and cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until the orange color persists. The reaction mixture is stirred for 2 hours at room temperature.
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Purification: The excess oxidant is quenched with isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude 3-(2,6-Difluoro-3-methylphenyl)propanoic acid, which can be further purified by column chromatography or recrystallization.
Spectroscopic Characterization (Anticipated)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the two methylene groups of the propanoic acid side chain. The aromatic protons will likely appear as a multiplet due to coupling with each other and with the fluorine atoms. The methyl group will be a singlet. The methylene protons adjacent to the aromatic ring and the carboxylic acid will appear as triplets.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (with C-F coupling), the methyl carbon, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.
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¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the presence and chemical environment of the two fluorine atoms on the aromatic ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.17 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid side chain.
Potential Biological Activity and Applications in Drug Discovery
While there is no specific biological data for 3-(2,6-Difluoro-3-methylphenyl)propanoic acid, the broader class of substituted phenylpropanoic acids is well-represented in medicinal chemistry, with many compounds exhibiting significant biological activities.
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Anti-inflammatory and Analgesic Properties: Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent examples including ibuprofen and naproxen. These compounds typically act by inhibiting cyclooxygenase (COX) enzymes. It is plausible that 3-(2,6-Difluoro-3-methylphenyl)propanoic acid could exhibit similar properties.
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Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Substituted phenylpropanoic acids have been investigated as agonists of PPARs, which are nuclear receptors involved in the regulation of lipid and glucose metabolism.[3][4][5] Dual PPARα/γ agonists are of interest for the treatment of type 2 diabetes and dyslipidemia. The specific substitution pattern of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid could confer selectivity and potency for different PPAR isoforms.
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Antimicrobial Activity: Some propanoic acid derivatives have demonstrated antimicrobial and antifungal activities.[6] The presence of the difluoro-methylphenyl moiety could lead to novel antimicrobial properties.
The following diagram illustrates a hypothetical signaling pathway that could be influenced by a biologically active phenylpropanoic acid derivative, such as through the activation of PPARs, leading to downstream effects on gene expression related to metabolism and inflammation.
Caption: Hypothetical signaling pathway involving PPAR agonism.
Conclusion and Future Directions
3-(2,6-Difluoro-3-methylphenyl)propanoic acid represents an intriguing molecule for further investigation in the field of drug discovery. Its structural features suggest the potential for a range of biological activities. Future research should focus on developing a robust and scalable synthetic route to enable thorough biological evaluation. Key areas of investigation should include its potential as an anti-inflammatory agent, a PPAR agonist, and an antimicrobial compound. Detailed spectroscopic and physicochemical characterization will be essential to build a complete profile of this compound and to guide its potential development as a therapeutic agent.
References
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Lee, J. H., et al. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. Journal of Medicinal Chemistry, 51(20), 6318-33. [Link]
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Sato, M., et al. (2003). Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor α Subtype-Selective Activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]
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Sato, M., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-99. [Link]
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PubChem. 3-(2,6-difluoro-3-methylphenyl)propanoic acid. [Link]
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Trofimov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. [Link]
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Organic Syntheses. (2004). 2-phenylpropionic acid. [Link]
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